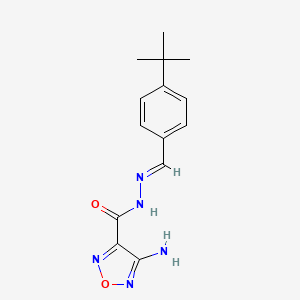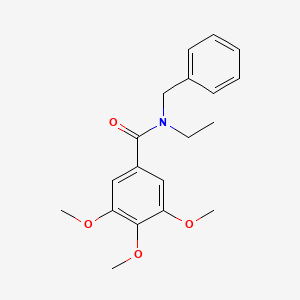![molecular formula C20H19N3O2 B5610087 N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B5610087.png)
N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide often involves complex chemical reactions. For instance, the Claisen-Schmidt condensation was utilized to produce derivatives with potent xanthine oxidase (XO) and tyrosinase inhibitory activity, indicating a methodological approach to designing and developing novel inhibitors for these enzymes (Bandgar et al., 2012).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the interaction and activity of chemical compounds. Single-crystal X-ray diffraction studies have been employed to elucidate the stereochemistry and crystalline structures of related compounds, providing insight into their molecular configuration and potential interaction with biological targets (Attia et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds are often studied to evaluate their potential as inhibitors against specific targets. For example, synthesized compounds demonstrated potent XO inhibitory activity, which could be attributed to their unique chemical structure and reactions with the enzyme's active site (Bandgar et al., 2012).
Physical Properties Analysis
The physical properties of compounds, such as solubility, thermal stability, and crystalline structure, are essential for their application in various fields. Research indicates that synthesized xanthene and imidazole derivatives are fluorescent, absorb and emit in the UV-visible region, and are thermally stable up to 300°C, highlighting their potential in fluorescent materials and thermal stability studies (Patil et al., 2015).
Chemical Properties Analysis
The chemical properties analysis of these compounds, such as reactivity, chemical stability, and interaction with biological molecules, is crucial for their potential application in medicinal chemistry and other scientific disciplines. The compounds’ inhibitory activities against XO and tyrosinase suggest their chemical properties are conducive to interacting with and inhibiting these enzymes (Bandgar et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-10-5-12-23-13-11-21-14-23)19-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)19/h1-4,6-9,11,13-14,19H,5,10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGWYKPYTKOKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(1,1-dioxidotetrahydro-3-thienyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5610010.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[(2-methylphenyl)thio]acetyl}piperidin-4-ol](/img/structure/B5610025.png)
![3-ethyl-8-{[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5610033.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-indol-3-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5610061.png)

![4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5610080.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5610088.png)
![2-chloro-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5610091.png)
![7-[3-(benzylthio)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5610092.png)
amino]carbonyl}benzenesulfonamide](/img/structure/B5610102.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)
